L-Asparagine-13C4,15N2,d8

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C4H8N2O3 |

|---|---|

分子量 |

146.125 g/mol |

IUPAC 名称 |

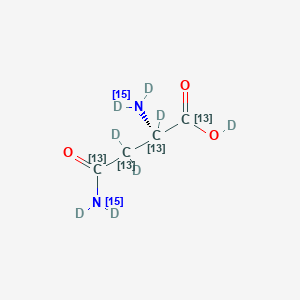

deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxo(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1/hD5 |

InChI 键 |

DCXYFEDJOCDNAF-PYHFAUOHSA-N |

手性 SMILES |

[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C](=O)[15N]([2H])[2H])[15N]([2H])[2H] |

规范 SMILES |

C(C(C(=O)O)N)C(=O)N |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to L-Asparagine-13C4,15N2,d8: An Essential Tool for Quantitative Proteomics and Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Asparagine-13C4,15N2,d8, a stable isotope-labeled amino acid critical for a range of applications in modern biomedical research. This document details its chemical and physical properties, its primary applications as an internal standard in mass spectrometry-based quantification, detailed experimental protocols, and the biochemical pathways in which it participates.

Core Properties and Specifications

This compound is a non-radioactive, isotopically enriched form of the amino acid L-asparagine. In this molecule, all four carbon atoms are substituted with Carbon-13 (¹³C), both nitrogen atoms are substituted with Nitrogen-15 (¹⁵N), and eight hydrogen atoms are substituted with Deuterium (²H or d). This heavy-labeled analog is chemically identical to its naturally occurring counterpart but possesses a significantly greater mass, making it an ideal internal standard for quantitative analysis.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound, compiled from various suppliers.

| Identifier | Value |

| CAS Number | 1217464-18-0 |

| Molecular Formula | ¹³C₄H₈¹⁵N₂O₃ |

| Linear Formula | D₂¹⁵N¹³CO¹³CD₂¹³CD(¹⁵ND₂)¹³CO₂D |

| Molecular Weight | 146.12 g/mol |

| Property | Specification |

| Isotopic Purity (¹³C) | ≥98 atom % |

| Isotopic Purity (¹⁵N) | ≥98 atom % |

| Isotopic Purity (D) | ≥98 atom % |

| Chemical Purity | ≥95% (CP) |

| Physical Form | Solid |

| Melting Point | 232 °C (decomposes) |

| Mass Shift from Unlabeled | M+14 |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of L-asparagine in complex biological matrices such as plasma, serum, and tissue homogenates.[1][2] Its use is central to pharmacokinetic studies, metabolomics research, and clinical diagnostics, particularly in the context of diseases where asparagine metabolism is implicated, such as certain cancers.

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis. In this technique, a known amount of the heavy-labeled internal standard is spiked into a biological sample. The standard co-elutes with the endogenous (light) analyte during chromatographic separation and is simultaneously detected by the mass spectrometer. The ratio of the peak areas of the light and heavy isotopes allows for precise and accurate quantification, correcting for sample loss during preparation and variations in instrument response.

Experimental Protocols

The following section provides a detailed methodology for the quantification of L-asparagine in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

-

Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

-

Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 10 µg/mL.

-

Spike Samples: In a microcentrifuge tube, add 10 µL of the internal standard working solution to 100 µL of plasma. Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold protein precipitation solution (e.g., 10% (w/v) trichloroacetic acid (TCA) in water or acetonitrile (B52724) with 1% formic acid). Vortex vigorously for 1 minute.

-

Centrifugation: Incubate the samples on ice for 10 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation and Reconstitution: Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A column suitable for the retention of polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 95% B

-

2-5 min: Linearly decrease to 50% B

-

5-7 min: Hold at 50% B

-

7.1-10 min: Return to 95% B for column re-equilibration

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

L-Asparagine (unlabeled): Precursor ion (Q1) m/z 133.1 -> Product ion (Q3) m/z 74.1

-

This compound (labeled): Precursor ion (Q1) m/z 147.1 -> Product ion (Q3) m/z 84.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

Data Analysis

Quantify the concentration of L-asparagine in the plasma samples by calculating the peak area ratio of the endogenous L-asparagine to the this compound internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled L-asparagine and a constant concentration of the internal standard.

Biochemical Pathways and Synthesis

Asparagine Metabolism

L-asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body. It plays a crucial role in protein synthesis, nitrogen transport, and neuronal development. The biosynthesis of asparagine involves the transfer of an amide group from glutamine to aspartate, a reaction catalyzed by the enzyme asparagine synthetase. Conversely, the degradation of asparagine to aspartate and ammonia (B1221849) is catalyzed by L-asparaginase.[3] This enzyme is a cornerstone of chemotherapy for acute lymphoblastic leukemia, as these cancer cells often lack asparagine synthetase and rely on extracellular asparagine for growth.[2]

References

L-Asparagine-¹³C₄,¹⁵N₂,d₈: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and relevant biological pathways of the stable isotope-labeled amino acid, L-Asparagine-¹³C₄,¹⁵N₂,d₈. This molecule is a powerful tool in a range of research fields, including metabolomics, proteomics, and drug development, offering the ability to trace and quantify metabolic processes with high precision.

Core Chemical Properties

L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a non-radioactive, stable isotope-labeled version of the amino acid L-asparagine. In this isotopologue, all four carbon atoms are replaced with carbon-13 (¹³C), both nitrogen atoms are replaced with nitrogen-15 (B135050) (¹⁵N), and eight hydrogen atoms are replaced with deuterium (B1214612) (²H or d). These substitutions result in a significant mass shift compared to the natural abundance isotopologue, making it an excellent internal standard for mass spectrometry-based quantification.

| Property | Value | Reference(s) |

| Chemical Formula | ¹³C₄H₀D₈¹⁵N₂O₃ | [1] |

| Exact Mass | 146.12 g/mol | [1] |

| CAS Number | 1217464-18-0 | [1] |

| Isotopic Purity (¹³C) | ≥98 atom % | [1] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [1] |

| Isotopic Purity (D) | ≥98 atom % | [1] |

| Chemical Purity | ≥95% (CP) | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 232 °C (decomposes) | [1] |

| Storage | Store at room temperature, away from light and moisture. | [2] |

| Safety | Combustible solid. Personal protective equipment should include a dust mask (type N95), eye shields, and gloves. | [1] |

Key Applications and Experimental Protocols

The primary utility of L-Asparagine-¹³C₄,¹⁵N₂,d₈ lies in its application as a tracer and internal standard in quantitative analytical techniques. Its known concentration and distinct mass allow for precise measurement of endogenous L-asparagine levels in complex biological samples.

Metabolomics and Metabolic Flux Analysis (MFA)

In metabolomics, this labeled compound is invaluable for quantifying the flux through metabolic pathways involving asparagine. By introducing ¹³C and ¹⁵N labeled asparagine into a biological system, researchers can track the incorporation of these heavy atoms into downstream metabolites.

Experimental Protocol: Stable Isotope Dilution LC-MS/MS for Amino Acid Quantification

This protocol provides a general framework for the use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an internal standard for the quantification of L-asparagine in biological samples such as plasma or cell extracts.

-

Sample Preparation:

-

Thaw frozen biological samples on ice.

-

To 50 µL of sample (e.g., plasma, cell lysate), add a known amount of L-Asparagine-¹³C₄,¹⁵N₂,d₈ internal standard solution. The amount of standard added should be optimized to be within the linear range of the instrument and comparable to the expected endogenous concentration of asparagine.

-

Precipitate proteins by adding 150 µL of ice-cold methanol. Vortex thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis. The supernatant can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis if concentration is needed.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separation of amino acids is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent.

-

Example HILIC Mobile Phase A: Water with 0.1% formic acid

-

Example HILIC Mobile Phase B: Acetonitrile with 0.1% formic acid

-

A gradient from high organic to high aqueous mobile phase is used to elute the amino acids.

-

-

Mass Spectrometry (MS): The analysis is performed on a triple quadrupole mass spectrometer operating in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

-

MRM Transitions for L-Asparagine (unlabeled): Precursor ion (Q1) m/z 133.1 → Product ion (Q3) m/z 74.1

-

MRM Transitions for L-Asparagine-¹³C₄,¹⁵N₂,d₈ (labeled): Precursor ion (Q1) m/z 147.1 → Product ion (Q3) m/z 82.1

-

-

Instrument parameters such as collision energy and cone voltage should be optimized for each analyte.

-

-

Data Analysis:

-

The concentration of endogenous L-asparagine is determined by calculating the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard.

-

A calibration curve is generated using known concentrations of unlabeled L-asparagine spiked with the same amount of internal standard to ensure accurate quantification.

-

LC-MS/MS Workflow for Asparagine Quantification

Proteomics

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of protein expression. While arginine and lysine (B10760008) are most commonly used for SILAC, labeled asparagine can be employed in specific experimental contexts, particularly when studying proteins with a high asparagine content or when investigating asparagine-specific post-translational modifications like N-linked glycosylation.

Experimental Protocol: SILAC-based Proteomics

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

One population (the "light" sample) is grown in standard culture medium.

-

The other population (the "heavy" sample) is grown in a medium where the standard L-asparagine has been replaced with L-Asparagine-¹³C₄,¹⁵N₂,d₈.

-

Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.

-

-

Sample Mixing and Protein Extraction:

-

After the experimental treatment, the "light" and "heavy" cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet and extract the proteins using a suitable lysis buffer.

-

-

Protein Digestion and Peptide Fractionation:

-

The protein mixture is digested into peptides, typically using trypsin.

-

The resulting peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

-

-

LC-MS/MS Analysis:

-

The peptide fractions are analyzed by high-resolution LC-MS/MS.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the stable isotopes.

-

-

Data Analysis:

-

Specialized proteomics software is used to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms.

-

The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.

-

NMR Spectroscopy

For protein NMR, uniform or selective labeling with ¹³C and ¹⁵N is crucial for resonance assignment and structural studies. While L-Asparagine-¹³C₄,¹⁵N₂,d₈ provides uniform labeling of asparagine residues, it is often used in conjunction with other labeled amino acids to achieve specific labeling patterns that simplify complex NMR spectra. Deuteration is particularly beneficial for studying larger proteins as it reduces signal broadening from dipolar coupling.

Experimental Protocol: Protein Expression for NMR Studies

-

Expression System: Escherichia coli is a commonly used host for recombinant protein expression.

-

Culture Medium: A minimal medium (e.g., M9) is used to control the isotopic composition of the expressed protein.

-

Isotope Labeling:

-

For uniform ¹⁵N labeling, ¹⁵NH₄Cl is used as the sole nitrogen source.

-

For uniform ¹³C labeling, ¹³C-glucose is used as the sole carbon source.

-

For selective labeling of asparagine residues, the minimal medium is supplemented with L-Asparagine-¹³C₄,¹⁵N₂,d₈. To minimize isotopic scrambling, it may be necessary to use an E. coli strain that is auxotrophic for asparagine.

-

-

Protein Expression and Purification:

-

Induce protein expression (e.g., with IPTG).

-

Harvest the cells and purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

-

-

NMR Spectroscopy:

-

The purified, isotopically labeled protein is then analyzed by multidimensional NMR techniques (e.g., HSQC, HNCO, HN(CA)CO) to assign the chemical shifts of the backbone and sidechain atoms.

-

Biological Pathways Involving L-Asparagine

L-Asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body. Its metabolism is central to various cellular processes, and its dysregulation is implicated in certain diseases, notably acute lymphoblastic leukemia (ALL).

Asparagine Biosynthesis and Degradation

L-asparagine is synthesized from L-aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS). Conversely, L-asparagine is hydrolyzed back to L-aspartate and ammonia (B1221849) by the enzyme L-asparaginase.

Asparagine Biosynthesis and Degradation Pathway

L-Asparaginase in Cancer Therapy

The enzyme L-asparaginase is a cornerstone of chemotherapy for ALL. Many leukemic cells lack sufficient asparagine synthetase activity and are therefore dependent on extracellular asparagine for survival. L-asparaginase depletes circulating asparagine, leading to starvation and apoptotic cell death in these cancer cells. The use of labeled asparagine can help in monitoring the efficacy of L-asparaginase therapy by measuring the rate of asparagine depletion.[3][4]

Depletion of asparagine by L-asparaginase can also impact downstream signaling pathways. For instance, asparagine deprivation can lead to the inhibition of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.

Mechanism of L-Asparaginase Action in Leukemia

Conclusion

L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a versatile and powerful tool for researchers in the life sciences. Its well-defined chemical and physical properties, combined with its utility in advanced analytical techniques, make it an indispensable reagent for the quantitative study of amino acid metabolism, protein dynamics, and the mechanism of action of therapeutic agents. The protocols and pathway diagrams provided in this guide serve as a foundational resource for the effective application of this stable isotope-labeled compound in research and development.

References

A Technical Guide to the Applications of ¹³C, ¹⁵N, and Deuterium Labeled Amino Acids in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope-labeled amino acids (SILAAs) are indispensable tools in modern life sciences and pharmaceutical development. By replacing atoms such as Carbon-12 (¹²C), Nitrogen-14 (¹⁴N), and Hydrogen (¹H) with their heavier, non-radioactive isotopes (¹³C, ¹⁵N, and ²H/Deuterium), researchers can trace, identify, and quantify molecules within complex biological systems without altering their chemical properties.[][2] This guide provides a comprehensive technical overview of the core applications of ¹³C, ¹⁵N, and deuterium-labeled amino acids, focusing on quantitative proteomics, metabolic flux analysis, protein structure determination, and pharmacokinetic studies. It includes detailed experimental protocols, quantitative data tables for easy comparison, and visual diagrams of key workflows to empower researchers in leveraging these powerful reagents.

Core Principles of Stable Isotope Labeling

Stable isotope labeling utilizes the mass difference between isotopes to distinguish labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][3] Unlike radioactive isotopes, stable isotopes do not decay, making them safe for human studies and ideal for long-term experiments.[] The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) ensures a high signal-to-noise ratio when using enriched compounds.[3]

Amino acids are ideal carriers for these labels as they are the fundamental building blocks of proteins and are central to many metabolic pathways.[] Labeling can be achieved through metabolic incorporation in vivo (e.g., in cell culture) or through chemical synthesis.[4]

Applications of ¹³C-Labeled Amino Acids

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[5] By providing cells with a ¹³C-labeled substrate, such as [U-¹³C₆]glucose or a specific ¹³C-labeled amino acid, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites, including other amino acids.[5][6]

The distribution of ¹³C within the amino acids of cellular proteins is measured by MS or NMR.[7][8] This labeling pattern, or mass isotopomer distribution (MID), is then used in computational models to calculate the intracellular fluxes, providing a detailed snapshot of cellular metabolism.[7] ¹³C-MFA is considered the gold standard for quantifying the flux of living cells in metabolic engineering.[5]

Illustrative Data: Example Flux Map from ¹³C-MFA

The following table presents representative data from a ¹³C-MFA study, illustrating how metabolic fluxes in central carbon metabolism can be quantified and compared across different cellular states. Data is normalized to the glucose uptake rate.

| Metabolic Reaction | Pathway | Relative Flux (Control Cells) | Relative Flux (Treated Cells) |

| Glucose -> G6P | Glycolysis | 100.0 | 100.0 |

| G6P -> 6PG | Pentose Phosphate Pathway | 30.5 | 45.2 |

| F6P -> PYR | Glycolysis | 69.5 | 54.8 |

| PYR -> Acetyl-CoA (PDH) | TCA Cycle Entry | 55.0 | 40.0 |

| PYR -> OAA (PC) | Anaplerosis | 10.2 | 18.5 |

| α-KG -> Succinyl-CoA | TCA Cycle | 48.0 | 35.7 |

| Glutamine -> α-KG | Glutaminolysis | 35.0 | 60.1 |

| This is representative data for illustrative purposes, based on typical values found in cancer metabolism literature.[7] |

Experimental Protocol: ¹³C Metabolic Flux Analysis

This protocol outlines the key steps for a ¹³C-MFA experiment using [U-¹³C₆]glucose as a tracer in cultured mammalian cells.[6][9]

-

Cell Culture and Labeling:

-

Culture cells in a standard medium to the desired confluence (typically mid-log phase).

-

Replace the standard medium with a custom ¹³C-labeling medium containing [U-¹³C₆]glucose and dialyzed fetal bovine serum.

-

Incubate the cells for a sufficient duration to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This is typically determined empirically but often requires at least 24 hours.[6]

-

-

Metabolite and Biomass Harvesting:

-

Quench metabolism rapidly by aspirating the medium and washing the cells with ice-cold saline.

-

Harvest protein biomass by scraping cells in ice-cold PBS, pelleting, and hydrolyzing the protein pellet in 6M HCl at 100°C for 12-24 hours.[6]

-

-

Sample Preparation for GC-MS:

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system to separate the amino acids and determine their mass isotopomer distributions.

-

-

Flux Estimation:

-

Use specialized software (e.g., OpenFLUX, Metran) to input the measured labeling data and extracellular rates (glucose uptake, lactate (B86563) secretion).[7]

-

The software employs iterative algorithms to estimate the set of metabolic fluxes that best fit the experimental data.[7]

-

¹³C-MFA Workflow Diagram

Applications of ¹⁵N-Labeled Amino Acids

Protein Structure and Dynamics by NMR Spectroscopy

¹⁵N labeling is a cornerstone of protein NMR spectroscopy.[3] By growing bacteria or other expression systems in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound (e.g., ¹⁵NH₄Cl), uniformly ¹⁵N-labeled proteins can be produced.[10]

The primary experiment is the 2D [¹H,¹⁵N]-HSQC (Heteronuclear Single Quantum Coherence), which generates a "fingerprint" spectrum of the protein, with one peak for each backbone amide group (and some sidechains).[10][11] This spectrum is highly sensitive to the chemical environment of each amino acid. Applications include:

-

Structure Determination: In combination with ¹³C labeling, ¹⁵N labeling allows for a suite of triple-resonance experiments that are used to assign the resonances of the protein backbone and sidechains, a prerequisite for determining its 3D structure.[12]

-

Ligand Binding Studies: When a ligand binds to a protein, the chemical environment of nearby amino acids changes, causing their corresponding peaks in the HSQC spectrum to shift (a phenomenon known as chemical shift perturbation, or CSP).[13][14] By monitoring these shifts, researchers can map binding sites and determine dissociation constants (Kd).[13]

-

Protein Dynamics: NMR experiments on ¹⁵N-labeled proteins can provide information on protein dynamics across a wide range of timescales, revealing flexibility and conformational changes that are crucial for function.[10]

Illustrative Data: Chemical Shift Perturbation

This table shows example data from an NMR titration experiment, where a ligand is added to a ¹⁵N-labeled protein. The chemical shift perturbation (CSP) is calculated for each residue to identify the binding interface.

| Residue Number | Amino Acid | CSP (ppm) without Ligand | CSP (ppm) with Ligand | Change in CSP (ppm) |

| 45 | Gly | 0.012 | 0.358 | 0.346 |

| 46 | Val | 0.015 | 0.412 | 0.397 |

| 47 | Ile | 0.009 | 0.150 | 0.141 |

| 78 | Ser | 0.021 | 0.023 | 0.002 |

| 79 | Leu | 0.018 | 0.019 | 0.001 |

| 80 | Ala | 0.025 | 0.289 | 0.264 |

| CSP is calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/², where α is a weighting factor (e.g., 0.14). Large changes indicate proximity to the binding site.[2][13] |

Experimental Protocol: Protein Expression for NMR Studies

This protocol describes the expression of a uniformly ¹⁵N-labeled protein in E. coli.[10]

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.

-

Starter Culture: Inoculate a small volume of standard rich medium (e.g., LB) with a single colony and grow overnight at 37°C.

-

Main Culture Growth:

-

Pellet the starter culture and resuspend in M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and standard ¹²C-glucose as the carbon source.

-

Inoculate a larger volume of M9 medium with the resuspended cells.

-

Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.

-

-

Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to shake for another 16-24 hours to allow for protein expression and proper folding.

-

Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the protein of interest using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer, concentrate to the desired level (typically 0.1-1 mM), and add a small percentage of D₂O for the lock signal.

NMR Ligand Binding Workflow Diagram

Combined ¹³C and ¹⁵N Labeling: Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate method for quantitative proteomics.[15][16] It relies on the metabolic incorporation of amino acids with different stable isotopes to create "light" and "heavy" versions of the entire proteome.[15]

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for specific essential amino acids. One population is grown in "light" medium containing natural amino acids (e.g., ¹²C₆-Lysine, ¹²C₆-Arginine), while the other is grown in "heavy" medium containing stable isotope-labeled versions (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).[15] After several cell doublings to ensure full incorporation, the two cell populations can be subjected to different experimental conditions, combined, and analyzed by mass spectrometry.[17][18]

The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated isotopes. The ratio of the signal intensities of the heavy and light peptides directly corresponds to the relative abundance of the protein in the two samples.[17] Because the samples are mixed at the very beginning of the workflow, SILAC minimizes quantitative errors from sample handling.[18]

Illustrative Data: Common SILAC Labels and Mass Shifts

This table shows common amino acids used in SILAC and their corresponding mass shifts when fully labeled.

| Amino Acid | Isotopic Composition | Mass Shift (Da) |

| Lysine (B10760008) (K) | ¹³C₆ | +6.020 |

| Lysine (K) | ¹³C₆, ¹⁵N₂ | +8.014 |

| Arginine (R) | ¹³C₆ | +6.020 |

| Arginine (R) | ¹³C₆, ¹⁵N₄ | +10.008 |

| Leucine (L) | ¹³C₆, ¹⁵N | +7.024 |

| Proline (P) | ¹³C₅, ¹⁵N | +6.020 |

| Data compiled from various sources.[19] |

Experimental Protocol: A Standard 2-Plex SILAC Experiment

This protocol outlines the steps for a quantitative comparison of two cell populations.[15]

-

Cell Adaptation:

-

Experimental Treatment:

-

Once fully labeled, apply the experimental treatment (e.g., drug compound) to one cell population while the other serves as a control.

-

-

Sample Collection and Mixing:

-

Harvest both cell populations and determine the protein concentration for each lysate.

-

Combine equal amounts of protein from the light and heavy lysates.[15]

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the proteins in the mixed sample.

-

Digest the protein mixture into peptides using a protease, typically trypsin, which cleaves after lysine and arginine residues.[17] This ensures that most resulting peptides will contain a label.

-

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (MS).

-

The MS will acquire spectra of the peptide pairs (light and heavy).

-

-

Data Analysis:

-

Use specialized software to identify the peptides and quantify the intensity ratios of the light and heavy forms for each peptide pair.

-

Calculate protein abundance ratios based on the peptide ratios.

-

SILAC Workflow Diagram

Applications of Deuterium (B1214612) (²H)-Labeled Amino Acids

Pharmacokinetic and Drug Metabolism Studies

Deuterium labeling is a valuable tool in drug development for studying pharmacokinetics (PK) and metabolism.[4] The replacement of a hydrogen atom with a deuterium atom at a specific site in a drug molecule or amino acid can have a profound effect on its metabolic stability.[21]

This is due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, meaning it requires more energy to be broken.[21] Many drug metabolism reactions, often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[21] By strategically placing deuterium at these metabolically vulnerable "soft spots," the rate of metabolism can be slowed down.[21]

This "deuteration" strategy can lead to:

-

Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life and increased overall drug exposure (AUC).[14][21]

-

Reduced Toxic Metabolites: Deuteration can redirect metabolic pathways away from the formation of toxic byproducts.[14]

-

Internal Standards: Deuterated amino acids and drugs serve as ideal internal standards for quantitative MS assays due to their chemical similarity and mass difference from the unlabeled analyte.[4]

Illustrative Data: Kinetic Isotope Effect on Metabolism

The table below provides hypothetical data illustrating the impact of deuteration on the pharmacokinetic parameters of a drug.

| Parameter | Non-Deuterated Drug | Deuterated Drug | Fold Change |

| Half-life (t½) in hours | 2.5 | 6.5 | 2.6x |

| Area Under the Curve (AUC) in ng·h/mL | 1,200 | 3,300 | 2.75x |

| Clearance (CL) in L/h/kg | 0.8 | 0.29 | 0.36x |

| Formation of Metabolite X (% of dose) | 45% | 15% | 0.33x |

| This data illustrates how deuteration can significantly increase drug exposure and reduce clearance by slowing metabolism.[14][21] |

Experimental Protocol: Comparing Pharmacokinetics of Deuterated vs. Non-Deuterated Compounds

This protocol outlines a typical preclinical PK study in an animal model.[21]

-

Compound Formulation: Prepare formulations of both the deuterated and non-deuterated compounds suitable for administration (e.g., oral gavage, intravenous injection).

-

Animal Dosing:

-

Divide animals (e.g., rats, mice) into two groups.

-

Administer the non-deuterated compound to the first group and the deuterated compound to the second group at an equivalent dose.

-

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Sample Processing: Process the blood samples to isolate plasma.

-

Quantitative Analysis (LC-MS/MS):

-

Prepare a calibration curve using standards of known concentrations for both compounds.

-

Use a deuterated internal standard (if the analyte is the non-deuterated drug) to control for extraction efficiency and matrix effects.

-

Extract the drug from the plasma samples (e.g., via protein precipitation or solid-phase extraction).

-

Analyze the samples by LC-MS/MS to determine the concentration of the drug at each time point.

-

-

Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters (e.g., t½, AUC, CL) for both compounds and perform a statistical comparison.

Pharmacokinetics Study Logical Flow Diagram

Conclusion

The application of ¹³C, ¹⁵N, and deuterium-labeled amino acids has revolutionized our ability to study complex biological systems. From elucidating metabolic networks with ¹³C-MFA and defining protein structures with ¹⁵N-NMR to precisely quantifying proteomes with SILAC and optimizing drug properties with deuterium, these stable isotope tracers provide unparalleled insights. By understanding the principles behind each labeling strategy and employing robust experimental designs, researchers and drug development professionals can continue to push the boundaries of biological and pharmaceutical science.

References

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. repositorium.uminho.pt [repositorium.uminho.pt]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. protein-nmr.org.uk [protein-nmr.org.uk]

- 11. 15 N-Labelled proteins by cell-free protein synthesis. Strategies for high-throughput NMR studies of proteins and protein-ligand complexes [openresearch-repository.anu.edu.au]

- 12. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]

- 15. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cpcscientific.com [cpcscientific.com]

- 20. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 21. benchchem.com [benchchem.com]

The Pivotal Role of L-Asparagine-13C4,15N2,d8 in Unraveling Metabolic Fluxes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients is paramount to deciphering disease mechanisms and developing targeted therapeutics. Metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions, relies on stable isotope tracers to follow the fate of atoms through biochemical pathways. Among these tracers, L-Asparagine-13C4,15N2,d8 stands out as a highly informative molecule for dissecting the complex roles of asparagine in health and disease, particularly in the context of cancer metabolism. This guide provides a comprehensive overview of the application of this compound in metabolic flux analysis, detailing experimental protocols, data interpretation, and the visualization of associated signaling pathways.

The Significance of Asparagine Metabolism in Disease

Asparagine, a non-essential amino acid, has emerged as a critical player in various physiological and pathological processes. In cancer, the role of asparagine is particularly dichotomous. Some cancers, like acute lymphoblastic leukemia (ALL), exhibit low expression of asparagine synthetase (ASNS) and are thus dependent on extracellular asparagine for survival. This dependency is exploited by the therapeutic agent L-asparaginase, which depletes circulating asparagine. Conversely, many solid tumors upregulate ASNS, enabling them to synthesize their own asparagine and thereby support proliferation, chemoresistance, and metastasis.[1][2] This dual role underscores the importance of accurately quantifying asparagine metabolic fluxes to understand tumor-specific vulnerabilities.

This compound: A Multi-Isotope Tracer for Comprehensive Flux Analysis

This compound is a stable isotope-labeled analog of asparagine where all four carbon atoms are replaced with carbon-13 (¹³C), both nitrogen atoms are replaced with nitrogen-15 (B135050) (¹⁵N), and eight hydrogen atoms are replaced with deuterium (B1214612) (²H or d). This extensive labeling provides a robust tool for tracing the metabolic fate of the asparagine molecule with high precision.

Table 1: Properties of this compound

| Property | Value |

| Linear Formula | D₂¹⁵N¹³CO¹³CD₂¹³CD(¹⁵ND₂)¹³CO₂D |

| CAS Number | 1217464-18-0 |

| Molecular Weight | 146.12 |

| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N, ≥98 atom % D |

| Mass Shift (M+) | +14 |

The use of a multi-isotope tracer like this compound allows for the simultaneous tracking of both the carbon skeleton and the nitrogen atoms of asparagine. This is crucial for elucidating its contributions to various metabolic pathways, including the tricarboxylic acid (TCA) cycle, the synthesis of other amino acids and nucleotides, and its role in nitrogen balance within the cell.

Experimental Workflow for Metabolic Flux Analysis using this compound

A typical metabolic flux experiment using this compound involves several key steps, from cell culture to data analysis. The following is a generalized protocol that can be adapted to specific research questions and cell types.

Experimental Workflow Diagram

References

An In-depth Technical Guide to Isotopic Tracers in Proteomics

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic tracers in quantitative proteomics. It is designed to serve as a technical resource for professionals in research and drug development who are leveraging proteomic strategies to understand complex biological systems.

Core Principles of Isotopic Tracers in Proteomics

Isotopic tracers are molecules in which one or more atoms have been replaced by a stable (non-radioactive) isotope of that same element.[1][2] Common isotopes used in proteomics include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2] These heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N), meaning they behave the same way in biological reactions.[1][3] This fundamental property allows them to be used as "tracers" to follow the journey of molecules through complex biochemical pathways without altering the system's natural behavior.[1][4]

In proteomics, the primary application of isotopic tracers is to enable accurate relative and absolute quantification of proteins and their post-translational modifications (PTMs) across different samples.[5][6] By introducing a mass difference between proteins from different experimental conditions (e.g., treated vs. untreated cells), mass spectrometry (MS) can distinguish and precisely measure the relative abundance of thousands of proteins in a single analysis.[3][7] This eliminates much of the sample-to-sample variability that can affect other quantification methods.[7][8]

The main strategies for introducing isotopic labels can be categorized as:

-

Metabolic Labeling: Cells incorporate amino acids containing heavy isotopes directly into their proteins as they grow.

-

Chemical Labeling: Isotope-containing tags are chemically attached to proteins or peptides in vitro after extraction.

Key Methodologies: Metabolic vs. Chemical Labeling

Metabolic Labeling: SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)

SILAC is a powerful and accurate metabolic labeling technique used widely for quantitative proteomics in cultured cells.[8][9] The principle is to grow two or more cell populations in media that are identical except for specific "light" (natural abundance) or "heavy" (isotope-enriched) essential amino acids, typically Arginine (Arg) and Lysine (B10760008) (Lys).[8][9][10]

Principle of SILAC Trypsin, the enzyme most commonly used to digest proteins into peptides for MS analysis, cleaves specifically at the C-terminus of lysine and arginine residues.[9][11] By using heavy versions of these two amino acids, it is ensured that nearly every tryptic peptide (except the C-terminal peptide of the protein) will be labeled, allowing for comprehensive protein quantification.[9][11]

After several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[10][11] The "light" and "heavy" cell populations can then be subjected to different experimental treatments. Crucially, the samples are combined at the very beginning of the experimental workflow, often at the cell or protein lysate stage.[10][12] This early mixing minimizes downstream experimental error and bias, which is a major advantage of the SILAC technique.[8][10]

When the mixed sample is analyzed by LC-MS/MS, the chemically identical light and heavy peptides co-elute but are separated in the mass spectrometer by their known mass difference. The ratio of the peak intensities of the heavy to light peptide pairs directly reflects the relative abundance of that protein between the two samples.[7][10]

Experimental Protocol: A Typical SILAC Workflow

-

Adaptation Phase: Two populations of cells are cultured in specialized SILAC media. One contains normal "light" L-arginine and L-lysine, while the other contains "heavy" isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂). Cells are grown for at least five to six generations to ensure near-complete (>95%) incorporation of the labeled amino acids.[7][9][11][12]

-

Experimental Phase: The two cell populations are subjected to different treatments (e.g., drug treatment vs. vehicle control).[10][12]

-

Sample Combination and Lysis: Equal numbers of cells from the light and heavy populations are combined, washed, and lysed to extract the total proteome.

-

Protein Digestion: The combined protein lysate is reduced, alkylated, and then digested into peptides, typically with trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[10][12] The mass spectrometer detects the mass difference between the light and heavy peptide pairs.

-

Data Analysis: Specialized software (e.g., MaxQuant) is used to identify peptides, quantify the intensity ratios of the light/heavy pairs, and calculate the relative abundance of the corresponding proteins.[12]

Diagram: SILAC Experimental Workflow

Caption: Workflow of a typical SILAC experiment.

Chemical Labeling: iTRAQ and TMT

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are powerful chemical labeling techniques that allow for the simultaneous quantification of proteins in multiple samples (multiplexing).[5][13][14] Unlike SILAC, these methods label peptides in vitro and are therefore suitable for a wide range of sample types, including tissues and body fluids.[5][8]

Principle of Isobaric Tagging The core principle of iTRAQ and TMT is the use of isobaric tags.[14] These tags are chemically identical in overall mass, meaning that a peptide labeled with any of the different tags from a set will have the same mass-to-charge ratio (m/z) and will be indistinguishable in the first stage of mass spectrometry (MS1).[13][14]

Each isobaric tag consists of three main parts:

-

Reporter Group: This group has a unique isotopic composition and mass for each tag in a set.

-

Balancer/Normalizer Group: This group also has a unique isotopic composition that balances the mass of the reporter, ensuring the total mass of the tag is identical across the set.[13]

-

Amine-Reactive Group: This group covalently attaches the tag to the N-terminus of peptides and the side chain of lysine residues.[13]

During the second stage of mass spectrometry (MS/MS), the peptide is fragmented for sequencing. The fragmentation also cleaves the isobaric tag, releasing the reporter ions.[5][13] Because the reporter ions have different masses, their intensities in the MS/MS spectrum can be measured and used to determine the relative abundance of the peptide—and thus the protein—from each of the original samples.[5][13]

Experimental Protocol: A Typical iTRAQ/TMT Workflow

-

Protein Extraction and Digestion: Proteins are extracted from each sample (e.g., 4, 8, 10, or even 16 different conditions). The proteins from each sample are digested separately into peptides, typically with trypsin.[5][15]

-

Peptide Labeling: Each peptide digest is individually labeled with a different isobaric tag from the multiplex set (e.g., sample 1 with TMT tag 126, sample 2 with TMT tag 127N, etc.).[13][15]

-

Sample Combination: After labeling, all samples are combined into a single mixture.[8][15]

-

(Optional) Fractionation: To reduce sample complexity and increase proteome coverage, the combined peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[13]

-

LC-MS/MS Analysis: Each fraction is analyzed by LC-MS/MS. In the MS/MS scan, the reporter ions are released and their intensities are measured.

-

Data Analysis: The MS/MS spectra are used to both identify the peptide sequence and quantify the relative abundances of the reporter ions, which correspond to the protein levels in the original samples.

Diagram: TMT/iTRAQ Experimental Workflow

Caption: Workflow for isobaric tagging (TMT/iTRAQ).

Data Presentation and Comparison

A key output of these experiments is quantitative data that compares protein abundance across different states. This data is best summarized in tables for clarity and ease of comparison.

Table 1: Comparison of Key Isotopic Labeling Techniques

| Feature | SILAC (Metabolic) | iTRAQ/TMT (Chemical) |

| Principle | In vivo incorporation of heavy amino acids.[10] | In vitro chemical tagging of peptides.[8] |

| Sample Type | Proliferating cells in culture.[8][10] | Any protein sample (cells, tissues, fluids).[5] |

| Multiplexing | Typically 2-3 samples.[7] | 4-plex, 8-plex (iTRAQ); up to 18-plex (TMT).[5][13] |

| Quantification | MS1 level (peptide pairs).[10] | MS/MS or MS3 level (reporter ions).[13] |

| Key Advantage | High accuracy; samples combined early, minimizing error.[8] | High multiplexing capability; broad sample compatibility.[8] |

| Key Limitation | Limited to metabolically active cells; time-consuming.[8] | Ratio compression due to co-isolation of peptides.[8] |

Table 2: Example Quantitative Proteomics Data Output

This table illustrates a typical format for presenting results from a quantitative proteomics experiment comparing drug-treated cells to a control.

| Protein ID | Gene Name | Description | Log₂(Fold Change) | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.950 | Unchanged |

| P02768 | ALB | Serum albumin | -1.89 | 0.005 | Downregulated |

| Q06830 | HSP90AA1 | Heat shock protein 90-alpha | 1.58 | 0.012 | Upregulated |

Applications in Research and Drug Development

Isotopic tracers are indispensable tools in modern biology and pharmacology, enabling deep insights into cellular mechanisms and drug action.[1][16]

Key Applications:

-

Biomarker Discovery: Comparing the proteomes of healthy vs. diseased tissues or patient cohorts can identify potential biomarkers for diagnosis, prognosis, or treatment response.[14] TMT's high multiplexing is particularly well-suited for these large-scale studies.[14]

-

Mechanism of Action Studies: Researchers can elucidate how a drug works by identifying which proteins and pathways are altered upon treatment.[1][17] This can confirm on-target effects and reveal novel mechanisms or off-target liabilities.

-

Signaling Pathway Analysis: Cells respond to stimuli through complex signaling cascades, which are often mediated by post-translational modifications like phosphorylation.[18] Quantitative proteomics can map these dynamic changes across entire signaling networks, providing a systems-level view of cellular responses.[18][19][20]

-

Pharmacokinetics and Drug Metabolism: Stable isotope-labeled drugs can be used to accurately track their absorption, distribution, metabolism, and excretion (ADME) within an organism, providing crucial data for developing effective therapies.[1][16]

Diagram: Signaling Pathway Analysis

Caption: Drug interaction with a signaling pathway.

By providing precise and comprehensive quantitative data, isotopic tracers empower researchers to move beyond simple protein identification to a deeper, functional understanding of the proteome. These techniques are central to systems biology and are critical for accelerating the development of new and more effective therapeutics.

References

- 1. metsol.com [metsol.com]

- 2. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]

- 4. sciencelearn.org.nz [sciencelearn.org.nz]

- 5. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 6. Quantitative Proteomics Data Analysis - CD Genomics [bioinfo.cd-genomics.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 9. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 12. researchgate.net [researchgate.net]

- 13. iTRAQ and TMT | Proteomics [medicine.yale.edu]

- 14. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Proteomic Strategies to Characterize Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]

- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 20. mdpi.com [mdpi.com]

The Pivotal Role of Labeled Asparagine in Unraveling Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparagine, a non-essential amino acid, has emerged as a critical nutrient and signaling molecule in cancer cell metabolism. Its availability profoundly influences tumor growth, metastasis, and therapeutic response. The use of isotopically labeled asparagine (e.g., ¹³C and ¹⁵N) in metabolic tracing studies has been instrumental in elucidating its multifaceted roles. This technical guide provides an in-depth overview of the core functions of asparagine in cancer biology, supported by quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways. By tracing the journey of labeled asparagine, researchers can uncover metabolic vulnerabilities and identify novel therapeutic targets.

Introduction: Asparagine's Dual Role in Cancer

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation and survival. While often considered non-essential, asparagine plays a crucial role in this altered metabolic landscape.[1] Some cancer cells, particularly certain leukemias, have low expression of asparagine synthetase (ASNS), the enzyme responsible for de novo asparagine synthesis, making them dependent on exogenous asparagine.[2] However, many solid tumors upregulate ASNS expression to meet their high demand for this amino acid.[3] Labeled asparagine tracing studies have revealed its involvement in several key cellular processes beyond being a simple building block for proteins.

Core Functions of Asparagine in Cancer Cell Metabolism

Protein Synthesis

A fundamental role of asparagine is its incorporation into newly synthesized proteins. Isotope tracing with labeled asparagine allows for the direct measurement of its contribution to the proteome, providing insights into the dynamics of protein synthesis in cancer cells under various conditions.

Nucleotide Synthesis

Asparagine serves as a nitrogen donor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Tracing the nitrogen from ¹⁵N-labeled asparagine into the nucleotide pool can quantify the contribution of asparagine to nucleic acid biosynthesis, a critical process for proliferating cancer cells.

Amino Acid Exchange and mTORC1 Signaling

Intracellular asparagine can be exchanged for extracellular amino acids, such as serine and arginine, through amino acid transporters.[3] This exchange mechanism is crucial for maintaining intracellular amino acid homeostasis and activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[4][5] Labeled asparagine can be used to track this exchange process and its downstream effects on mTORC1 activity.

Redox Balance

Asparagine metabolism is intricately linked to cellular redox homeostasis. Asparagine deprivation can lead to reductive stress, characterized by an increased NADH/NAD⁺ ratio.[6][7] This occurs due to a redirection of tricarboxylic acid (TCA) cycle flux to compensate for the lack of asparagine.[6] Isotope tracing can help delineate the metabolic rewiring that occurs upon asparagine starvation and its impact on the cellular redox state.

Regulation of c-MYC Expression

Recent studies have unveiled a critical role for asparagine in regulating the expression of the oncoprotein c-MYC. Asparagine availability influences the translation of c-MYC mRNA, thereby impacting cancer cell proliferation and survival.[8][9][10] This link provides a potential therapeutic avenue for targeting MYC-driven cancers.

Quantitative Data from Labeled Asparagine Tracing Studies

The following tables summarize quantitative data from various studies that have utilized labeled asparagine to investigate cancer cell metabolism.

| Parameter | Cancer Cell Line | Labeled Asparagine | Key Finding | Reference |

| Asparagine Uptake Rate | 4T1 Breast Cancer | Not specified | Asparagine supplementation increased invasion rates. | [11] |

| ASNS Expression & Asparagine Levels | A2058 Melanoma | Not specified | L-ASNase treatment significantly suppressed tumor asparagine levels. | [12] |

| Metabolite Labeling from ¹⁵N-Serine | HeLa | ¹⁵N-Serine | ASNS knockdown altered the labeling of downstream metabolites. | [13] |

| Study Focus | Cell Line | Key Quantitative Finding | Reference |

| c-MYC Regulation | DND-41, RS4;11, Jurkat (ALL) | c-MYC protein levels sharply reduced 4-6 hours after asparagine depletion. | [10] |

| Metastasis | 4T1 Breast Cancer | L-Asparaginase treatment reduced metastasis without affecting primary tumor growth. | [11] |

| ASNS Activity | HEK 293T expressing ASNS variants | R49Q, G289A, and T337I ASNS variants showed 90%, 36%, and 96% reduction in activity, respectively. | [14] |

Experimental Protocols

Stable Isotope Tracing with Labeled Asparagine using LC-MS

This protocol outlines the general steps for tracing the metabolism of ¹³C- or ¹⁵N-labeled asparagine in cultured cancer cells.

1. Cell Culture and Labeling:

-

Seed cancer cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Prepare custom DMEM or RPMI-1640 medium lacking unlabeled asparagine.

-

Supplement the medium with the desired concentration of labeled asparagine (e.g., [U-¹³C₄, ¹⁵N₂]-L-asparagine).

-

Replace the standard culture medium with the labeling medium and incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours).

2. Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol/20% water, to the culture vessel.

-

Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[15]

-

Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

3. LC-MS Analysis:

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Separate the metabolites using liquid chromatography (LC) with a column appropriate for polar metabolites (e.g., HILIC).

-

Analyze the eluting metabolites using a high-resolution mass spectrometer to determine the mass isotopologue distribution of asparagine and its downstream metabolites.

shRNA-Mediated Knockdown of Asparagine Synthetase (ASNS)

This protocol describes the use of lentiviral shRNA to silence the expression of ASNS in cancer cells.

1. shRNA Design and Lentivirus Production:

-

Design shRNA sequences targeting the ASNS mRNA using online tools.

-

Clone the shRNA oligonucleotides into a lentiviral vector (e.g., pLKO.1).

-

Co-transfect the shRNA-containing vector along with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

-

Harvest the virus-containing supernatant.

2. Transduction of Cancer Cells:

-

Seed the target cancer cells.

-

Add the lentiviral supernatant to the cells in the presence of polybrene to enhance transduction efficiency.

-

Incubate for 24-48 hours.

3. Selection and Verification of Knockdown:

-

Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Verify the knockdown of ASNS expression by Western blotting or qRT-PCR.[16]

Assessing mTORC1 Activity

This protocol outlines a method to measure the activity of the mTORC1 pathway in response to asparagine availability.

1. Cell Treatment:

-

Culture cancer cells to the desired confluency.

-

Starve the cells of amino acids for a defined period (e.g., 1-2 hours) to inactivate mTORC1.

-

Stimulate the cells with a medium containing asparagine or a complete amino acid mixture for a specific time (e.g., 30 minutes).

2. Cell Lysis and Western Blotting:

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting to detect the phosphorylation status of mTORC1 downstream targets, such as S6 Kinase (p-S6K) and 4E-BP1 (p-4E-BP1), as a readout of mTORC1 activity.[17]

Visualizing Asparagine's Role: Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involving asparagine in cancer cell metabolism.

Caption: Overview of Asparagine Metabolism in Cancer Cells.

Caption: Asparagine-Mediated Signaling in Cancer.

Caption: Experimental Workflow for Labeled Asparagine Tracing.

Conclusion and Future Directions

The use of labeled asparagine has been indispensable in delineating the complex and critical roles of this amino acid in cancer cell metabolism. From its canonical function in protein synthesis to its regulatory influence on major signaling pathways like mTORC1 and c-MYC, asparagine stands as a key player in tumorigenesis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate asparagine metabolism. Future studies employing advanced techniques such as multi-omics approaches and in vivo isotope tracing will undoubtedly uncover new facets of asparagine's role in cancer and pave the way for the development of novel therapeutic strategies that exploit the metabolic dependencies of cancer cells. Targeting asparagine metabolism, either by inhibiting its synthesis or by depleting its extracellular sources, holds significant promise as a therapeutic approach for a range of cancers.

References

- 1. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues | The EMBO Journal [link.springer.com]

- 6. mdpi.com [mdpi.com]

- 7. Lack of Electron Acceptors Contributes to Redox Stress and Growth Arrest in Asparagine-Starved Sarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asparagine bioavailability regulates the translation of MYC oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asparagine sustains cellular proliferation and c‑Myc expression in glutamine‑starved cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asparagine bioavailability regulates the translation of MYC oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asparagine bioavailability governs metastasis in a model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Assessment of Targeting ASNS Combined with l-Asparaginase Treatment in Solid Tumors and Investigation of Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. unclineberger.org [unclineberger.org]

- 17. researchgate.net [researchgate.net]

L-Asparagine-13C4,15N2,d8 for Protein Structure Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Asparagine-13C4,15N2,d8 in protein structure studies. The use of stable isotope-labeled amino acids is a cornerstone technique in modern structural biology, enabling detailed analysis of protein structure, dynamics, and interactions.[1] this compound, being uniformly labeled with heavy isotopes of carbon, nitrogen, and deuterium (B1214612), offers significant advantages, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based proteomics.[2][3]

Core Principles and Advantages

Stable isotope labeling involves the substitution of naturally abundant light isotopes (e.g., 12C, 14N, 1H) with their heavier, non-radioactive counterparts (13C, 15N, 2H or D).[1] This labeling strategy does not alter the chemical properties of the amino acid, allowing it to be incorporated into proteins without affecting their biological function.[1] The key advantage lies in the distinct mass and nuclear spin properties of the heavy isotopes, which are leveraged by analytical techniques like NMR and MS.[4]

The use of this compound provides several key benefits:

-

Reduced Spectral Complexity in NMR: Deuteration of non-exchangeable protons significantly simplifies complex NMR spectra of proteins by reducing the number of proton signals and minimizing proton-proton dipolar couplings, a major source of line broadening in larger proteins.[5][6]

-

Enhanced Resolution in NMR: By reducing relaxation rates, deuteration leads to sharper resonance lines, which is especially critical for studying high-molecular-weight proteins (>25 kDa).[5][7]

-

Access to Advanced NMR Techniques: Perdeuteration is often a prerequisite for advanced NMR experiments like Transverse Relaxation-Optimized Spectroscopy (TROSY), which allows for the study of very large proteins and protein complexes.[8][9][10]

-

Precise Quantification in Mass Spectrometry: The well-defined mass shift introduced by the heavy isotopes allows for accurate relative and absolute quantification of proteins in complex mixtures.[11]

Quantitative Data

The properties of this compound are summarized below. Isotopic purity is a critical parameter, as it directly impacts the quality of the resulting analytical data.[8]

| Property | Value | Reference |

| Molecular Formula | ¹³C₄D₈¹⁵N₂O₃ | [2] |

| Molecular Weight | 146.12 g/mol | [2][12] |

| Isotopic Purity (¹³C) | ≥98 atom % | [2] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | [2] |

| Isotopic Purity (D) | ≥98 atom % | [2] |

| Chemical Purity | ≥95% (CP) | [2][12] |

| Mass Shift (M+) | +14 | [2][12] |

Experimental Protocols

The successful incorporation of this compound into a target protein is a critical first step. The two most common methods are in vivo expression using E. coli and in vitro cell-free protein synthesis.

Protocol 1: Protein Expression in E. coli with Perdeuteration

This protocol describes the expression of a protein in E. coli grown in a deuterated minimal medium to achieve high levels of deuteration alongside the incorporation of this compound. A gradual adaptation of the bacterial culture to deuterium oxide (D₂O) is crucial for cell viability and protein yield.[1][13]

1. Adaptation of E. coli to D₂O:

-

Start with a fresh transformation of the expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Inoculate a small volume (e.g., 15 mL) of LB medium with several colonies and grow at 37°C until the OD₆₀₀ reaches ~0.4-0.5.[1]

-

Gradually adapt the cells to D₂O by sequentially adding aliquots of D₂O-based M9 minimal medium. For example, add 15 mL of D₂O-M9 medium (50% D₂O) and grow to an OD₆₀₀ of ~0.4-0.5. Then, add another 30 mL of D₂O-M9 medium (75% D₂O) and continue growth.[1]

-

Finally, inoculate the main culture in >99% D₂O-M9 minimal medium with the adapted starter culture.

2. Main Culture and Protein Expression:

-

Media Preparation: Prepare M9 minimal medium using >99% D₂O. The sole nitrogen source should be ¹⁵NH₄Cl, and the primary carbon source should be ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose).[5] Supplement the medium with the desired concentration of this compound and all other necessary amino acids (unlabeled or labeled as required).

-

Growth: Grow the main culture at 37°C with vigorous shaking to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM).

-

Harvesting: After a suitable induction period (typically 4-16 hours at a reduced temperature, e.g., 18-25°C), harvest the cells by centrifugation.

-

Purification: Purify the protein using standard chromatography techniques.

Protocol 2: Cell-Free Protein Synthesis

Cell-free protein synthesis offers an alternative for producing labeled proteins, especially for proteins that are toxic to E. coli or when selective labeling is desired.[14][15]

-

Reaction Mixture Preparation: Prepare the cell-free reaction mixture containing a D₂O-based E. coli cell extract, T7 RNA polymerase, an energy source (e.g., ATP, GTP), and a mixture of amino acids.[14][16]

-

Labeled Amino Acid Addition: Add the this compound to the reaction mixture at the desired final concentration. All other amino acids should also be provided in their labeled (e.g., ¹³C, ¹⁵N, D) forms to ensure uniform labeling of the expressed protein.[14]

-

Template DNA: Add the linear or plasmid DNA encoding the protein of interest to the reaction.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30-37°C) for several hours.

-

Purification: Purify the expressed protein from the reaction mixture.

Visualization of Workflows and Concepts

Experimental Workflow for Protein Labeling and NMR Analysis

Caption: Workflow for protein structure determination using this compound.

Principle of TROSY NMR

References

- 1. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of 15N relaxation rates in perdeuterated proteins by TROSY-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 5. sites.bu.edu [sites.bu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Methyl labeling and TROSY NMR spectroscopy of proteins expressed in the eukaryote Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TROSY NMR with partially deuterated proteins - ProQuest [proquest.com]

- 9. TROSY NMR with partially deuterated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]

- 11. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 12. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 13. researchgate.net [researchgate.net]

- 14. ukisotope.com [ukisotope.com]

- 15. cfsciences.com [cfsciences.com]

- 16. ckisotopes.com [ckisotopes.com]

A Technical Guide to Stable Isotope-Resolved Metabolomics (SIRM): Unraveling Metabolic Flux in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope-Resolved Metabolomics (SIRM) has emerged as a powerful technology for elucidating the intricate network of metabolic pathways within biological systems. By tracing the fate of stable isotope-labeled nutrients, SIRM provides a dynamic view of cellular metabolism, offering unprecedented insights into metabolic reprogramming in disease, the mechanism of action of drugs, and the identification of novel therapeutic targets. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and applications of SIRM.

Core Principles of SIRM

At its core, SIRM involves the introduction of a substrate enriched with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system.[1][2] The labeled atoms from this tracer molecule are incorporated into downstream metabolites through various biochemical reactions.[1] By using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the distribution and incorporation of these isotopes into a multitude of metabolites.[2] This allows for the determination of the relative and absolute rates of metabolic reactions, known as metabolic fluxes.[3]

The key data generated in a SIRM experiment are the mass isotopologue distributions (MIDs) of metabolites. An isotopologue is a molecule that differs only in its isotopic composition.[3] For example, glucose labeled with six ¹³C atoms ([U-¹³C]-glucose) will, through glycolysis, produce lactate (B86563) that can be unlabeled (M+0), or contain one (M+1), two (M+2), or three (M+3) ¹³C atoms. The relative abundance of these isotopologues provides a direct readout of the activity of the metabolic pathways involved.[3]

Experimental Workflow

A typical SIRM experiment follows a well-defined workflow, from experimental design to data interpretation. The success of a SIRM study is highly dependent on careful planning and execution at each stage.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is adapted for adherent mammalian cells grown in a 6-well plate format.

Materials:

-

Cell culture medium (e.g., DMEM, RPMI-1640) lacking the nutrient to be used as a tracer (e.g., glucose-free DMEM).

-

Stable isotope-labeled tracer (e.g., [U-¹³C]-glucose).

-

Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled nutrients.

-

Phosphate-buffered saline (PBS), ice-cold.

-

6-well cell culture plates.

Procedure:

-

Seed cells in a 6-well plate at a density that will result in ~80% confluency at the time of harvesting.

-

Allow cells to adhere and grow overnight in complete medium.

-

Prepare the labeling medium by supplementing the tracer-free medium with the stable isotope-labeled tracer at the desired concentration (e.g., 10 mM [U-¹³C]-glucose) and dFBS.

-

Aspirate the growth medium from the cells and wash once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to each well.

-

Incubate the cells for a predetermined duration. For steady-state analysis, this is typically 24 hours. For kinetic flux analysis, a time course (e.g., 0, 1, 3, 6, 12, 24 hours) is performed.

Metabolite Extraction

This protocol describes a widely used method for extracting polar metabolites from cultured cells.

Materials:

-

80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C.

-

Cell scraper, pre-chilled.

-

Microcentrifuge tubes, pre-chilled.

-

Dry ice or a cold block.

Procedure:

-

To quench metabolism, rapidly aspirate the labeling medium and place the culture plate on dry ice.

-

Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer. Aspirate the wash solution completely.[4]

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Scrape the cells into the methanol using a pre-chilled cell scraper.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]

-

Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[4]

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

Store the metabolite extracts at -80°C until analysis.[4]

LC-MS/MS Analysis

The following provides a general framework for a targeted LC-MS/MS method for analyzing central carbon metabolism intermediates. Specific parameters will need to be optimized for the instrument and metabolites of interest.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions (HILIC):

-

Column: Amide-based HILIC column (e.g., Waters Acquity UPLC BEH Amide).

-